杀虫双甲脒盐酸盐

描述

Cartap hydrochloride is a nereistoxin analogue insecticide primarily used to control chewing and sucking pests in various crops. It is highly soluble in water and has low volatility, making it effective in agricultural applications. it is considered moderately toxic to mammals and highly toxic to aquatic organisms .

作用机制

Target of Action

Cartap hydrochloride primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ionotropic receptor located in the membranes of certain neurons and muscle cells. It plays a crucial role in transmitting signals within the nervous system .

Mode of Action

Cartap hydrochloride acts as a channel blocker for the nAChR . It binds to the receptor, blocking the passage of ions through the channel and disrupting the normal function of the neuron . This disruption prevents the transmission of nerve impulses, leading to paralysis in insects .

Biochemical Pathways

The primary biochemical pathway affected by Cartap hydrochloride involves the inhibition of the ryanodine receptor . This receptor controls the release of calcium ions from the sarcoplasmic reticulum, a structure found within muscle cells . Cartap hydrochloride inhibits the binding of ryanodine to its receptor, promoting extracellular calcium influx and inducing internal calcium release . This disruption of calcium homeostasis can lead to various downstream effects, including muscle contraction and neurotransmitter release .

Pharmacokinetics

Cartap hydrochloride can be analyzed using a reverse phase (RP) HPLC method . The compound is highly soluble in water, which affects its distribution within the body . .

Result of Action

The action of Cartap hydrochloride results in the paralysis of insects by blocking nerve transmission . It is effective against all stages of insects (egg, larva, adult), providing complete protection via systemic, contact, and translaminar action . It is also known to break insect resistance, offering excellent resistance management .

Action Environment

This solubility influences its action, efficacy, and stability in the environment. It is highly toxic to aquatic vertebrates and moderately toxic to fish .

科学研究应用

Cartap hydrochloride has a wide range of applications in scientific research:

Agriculture: It is extensively used to control insect pests in crops such as rice, vegetables, and fruit trees.

Nanotechnology: Recent studies have explored the use of cartap hydrochloride in the development of nano-insecticides for plant disease control.

Environmental Studies: Research has been conducted on the degradation of cartap hydrochloride in water and its impact on soil enzyme activities.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of cartap hydrochloride involves the synthesis of its intermediate, 2-N, N-dimethyl-1, 3-dithio-cyano propane. This intermediate is obtained by reacting 1-N, N-dimethyl-2, 3-propylamine dihalide with thiocyanate in the presence of a solvent . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, cartap hydrochloride is produced by hydrolyzing the intermediate in the presence of hydrochloric acid. The reaction is typically conducted at temperatures ranging from -18 to 25 degrees Celsius for 15 to 24 hours . This method ensures the efficient production of cartap hydrochloride with minimal environmental impact.

化学反应分析

Types of Reactions: Cartap hydrochloride undergoes various chemical reactions, including hydrolysis and oxidation. In basic solutions, it is hydrolyzed and oxidized to form dihydronereistoxin and nereistoxin .

Common Reagents and Conditions:

Hydrolysis: Diluted hydrochloric acid is used to hydrolyze cartap hydrochloride.

Oxidation: Basic solutions facilitate the oxidation process.

Major Products: The primary products formed from these reactions are dihydronereistoxin and nereistoxin, which are responsible for the insecticidal activity of cartap hydrochloride .

相似化合物的比较

- Bensultap

- Thiocyclam

- Thiosultap-sodium

Comparison: Cartap hydrochloride is unique in its mode of action as a nereistoxin analogue. Unlike organophosphates and carbamates, which inhibit acetylcholinesterase, cartap hydrochloride blocks nicotinic acetylcholine receptors . This distinct mechanism makes it effective against a broad spectrum of insect pests while reducing the risk of cross-resistance with other insecticides .

属性

IUPAC Name |

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHXTAQSSIEBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15263-53-3 (Parent) | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058315 | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |

| Record name | Cartap hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Systemic insecticide with stomach and contact action. Causes paralysis by ganglionic blocking action on the CNS. Insects discontinue feeding upon contact, and die of starvation. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline, slightly hygroscopic solid | |

CAS No. |

15263-52-2, 22042-59-7 | |

| Record name | Cartap hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cartap hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 22042-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWO0R06728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179 °C to 181 °C (with decomposition) | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cartap hydrochloride exert its insecticidal effect?

A1: Cartap hydrochloride acts as an antagonist of the nicotinic acetylcholine receptor (nAChR) in insects. [] This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect. []

Q2: Are there any specific downstream effects of Cartap hydrochloride's interaction with nAChR?

A2: While the primary effect is the disruption of nerve impulse transmission, research on Oreochromis mossambicus (Mozambique tilapia) revealed that sublethal exposure to Cartap hydrochloride induced oxidative stress. This manifested as increased levels of liver catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and malondialdehyde (MDA). []

Q3: What is the molecular formula and weight of Cartap hydrochloride?

A3: The molecular formula of Cartap hydrochloride is C7H16ClN3O2S2, and its molecular weight is 281.83 g/mol. []

Q4: Has Cartap hydrochloride been formulated for controlled release applications?

A4: Yes, researchers have developed controlled release formulations of Cartap hydrochloride using various polymers like polyvinyl chloride, carboxymethyl cellulose, and clay minerals like bentonite and kaolinite. [, ]

Q5: What are the benefits of these controlled-release formulations?

A5: Controlled-release formulations extend the release of Cartap hydrochloride, potentially reducing application frequency and minimizing environmental impact. [, ]

Q6: Against which specific pests has Cartap hydrochloride demonstrated efficacy?

A6: Research shows Cartap hydrochloride effectively controls various rice pests, including the rice leaf folder (Cnaphalocrocis medinalis), yellow stem borer (Scirpophaga incertulas), and whitebacked planthopper (Sogatella furcifera). [, , ] It has also been effective against the rice blue beetle (Leptispa pygmaea) and sugarcane shoot borer (Chilo infuscatellus). [, ]

Q7: Has Cartap hydrochloride been tested in combination with other pest control strategies?

A7: Yes, researchers found that integrating Cartap hydrochloride application with pheromone traps and releases of Trichogramma chilonis (a parasitic wasp) effectively controlled stem borers in rice. []

Q8: What are the potential environmental concerns associated with Cartap hydrochloride?

A8: While considered moderately toxic, Cartap hydrochloride can affect non-target organisms like fish. [] Its persistence in the environment needs to be carefully managed to minimize potential ecological impacts. []

Q9: Has resistance to Cartap hydrochloride been observed in insect populations?

A9: Yes, studies have reported the development of resistance to Cartap hydrochloride in diamondback moth (Plutella xylostella) populations. [, ] This highlights the need for resistance management strategies, such as insecticide rotations and integrated pest management practices.

Q10: Are there any known mechanisms behind this resistance development?

A10: While the specific mechanisms behind Cartap hydrochloride resistance are still under investigation, it is likely related to changes in the target site, nAChR. These changes could reduce the binding affinity of Cartap hydrochloride, making it less effective. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

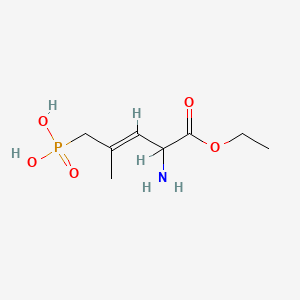

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

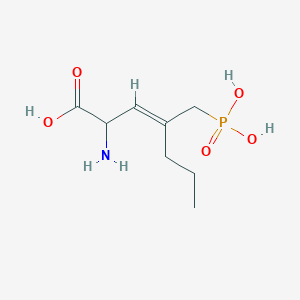

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

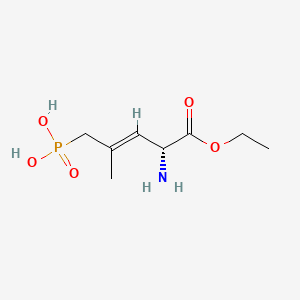

![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)